Cas no 76364-76-6 (Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers))

Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) is a bicyclic amine compound characterized by its rigid, fused ring structure, which imparts steric and electronic stability. The mixture of isomers offers versatility in applications requiring tailored reactivity or stereochemical control. Its saturated hydrocarbon backbone enhances thermal and chemical resistance, making it suitable for high-performance polymer synthesis, catalysis, or pharmaceutical intermediates. The amine functionalities provide active sites for further derivatization, enabling use in crosslinking agents, epoxy curing, or ligand frameworks. The compound's structural rigidity can contribute to improved mechanical properties in polymeric matrices or precise molecular recognition in specialty chemistry applications.
Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) structure
76364-76-6 structure
Product Name:Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers)
CAS No:76364-76-6
MF:C12H18N2O2
MW:222.283523082733
CID:571680
PubChem ID:87564365
Update Time:2025-08-05

Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanol,4-[3-[5-oxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-
    • Octahydro-4,7-methano-1H-indene-5,-dimethylamine
    • 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane
    • Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine
    • 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.02,6]decane
    • MPYOXCAHVAWKKU-UHFFFAOYSA-N
    • 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane >Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers)
    • (1R,7R)-Tricyclo[5.2.1.02,6]decane-3,8-diyldimethanamine
    • Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers)
    • MDL: MFCD00161489
    • Inchi: 1S/C12H18N2O2/c13-11(15)7-2-1-6-8-3-5(10(6)7)4-9(8)12(14)16/h5-10H,1-4H2,(H2,13,15)(H2,14,16)
    • InChI Key: YBTPUEUIKVLFIY-UHFFFAOYSA-N
    • SMILES: C1(C(N)=O)C2C(C3CC2CC3C(N)=O)CC1

Computed Properties

  • Exact Mass: 338.060424
  • Monoisotopic Mass: 338.060424
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 382
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108

Experimental Properties

  • Density: 1.04
  • Flash Point: 162℃
  • Refractive Index: 1.5250 to 1.5280

Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) Security Information

Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) Customs Data

  • HS CODE:29012990

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Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) Related Literature

Additional information on Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers)

Introduction to Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) and CAS No. 76364-76-6

Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) is a complex organic compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 76364-76-6, belongs to a class of molecules known for their structural complexity and potential biological activity. The presence of multiple isomers in this mixture adds an additional layer of complexity, making it a subject of interest for researchers exploring novel synthetic pathways and pharmacological properties.

The chemical structure of Octahydro-4,7-methano-1H-indenedimethanamine features a fused ring system with a methano bridge, which contributes to its unique electronic and steric properties. This structural motif is often found in bioactive molecules, suggesting that the compound may exhibit promising interactions with biological targets. The mixture of isomers further enhances the compound's potential by providing a diverse set of molecular conformations that could influence its reactivity and biological efficacy.

In recent years, there has been growing interest in the development of new scaffolds for drug discovery. The indene derivative represented by Octahydro-4,7-methano-1H-indenedimethanamine has emerged as a valuable building block for constructing more complex pharmacophores. Researchers have leveraged its framework to design molecules with enhanced binding affinity and selectivity towards therapeutic targets. For instance, studies have demonstrated its utility in the synthesis of compounds targeting neurological disorders, where the rigid fused ring system provides stability and optimal positioning for receptor interaction.

The synthesis of Octahydro-4,7-methano-1H-indenedimethanamine presents unique challenges due to the need to control isomer formation and separation. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to achieve high enantiomeric purity. These methods are crucial for ensuring that the final product exhibits the desired biological properties without unwanted side effects. The latest research in this area highlights the importance of optimizing reaction conditions to maximize yield and minimize byproduct formation.

One of the most compelling aspects of Octahydro-4,7-methano-1H-indenedimethanamine is its potential as a precursor for more complex biologically active molecules. By modifying specific functional groups or introducing additional substituents, researchers can generate derivatives with tailored properties. For example, recent studies have explored its use in the development of novel antiviral agents, where modifications to the indene core have led to improved drug-like characteristics. This versatility underscores the compound's significance in medicinal chemistry.

The pharmacological evaluation of Octahydro-4,7-methano-1H-indenedimethanamine has revealed several intriguing findings. Initial studies have shown that certain isomers exhibit moderate activity against specific enzymes involved in metabolic pathways. These findings have prompted further investigation into structure-activity relationships (SAR), aiming to identify key moieties responsible for biological activity. The use of computational modeling techniques has also aided in understanding how different conformations of the molecule interact with biological targets.

From a synthetic chemistry perspective, Octahydro-4,7-methano-1H-indenedimethanamine serves as an excellent model system for exploring new reaction pathways. The development of efficient synthetic routes not only facilitates access to this compound but also provides insights into general principles applicable to other heterocyclic systems. Recent advances in transition metal-catalyzed reactions have enabled more streamlined syntheses, reducing the number of steps and improving overall efficiency. These innovations are critical for scaling up production and making complex molecules more accessible for research purposes.

The role of Octahydro-4,7-methano-1H-indenedimethanamine in interdisciplinary research is also noteworthy. Its unique structural features make it a valuable tool for studying molecular recognition processes at both chemical and biological levels. Collaborative efforts between chemists and biologists have led to novel insights into how small molecules interact with macromolecular targets. Such studies not only advance our understanding of fundamental biochemical processes but also pave the way for the discovery of new therapeutic agents.

In conclusion, Octahydro-4,7-methano-1H-indenedimethanamine (mixture of isomers) represents a fascinating compound with broad applications in pharmaceutical research. Its complex structure, combined with the presence of multiple isomers, offers numerous opportunities for innovation in drug discovery and synthetic chemistry. As research continues to uncover new aspects of this molecule's properties and potential uses, Octahydro-4,7-methano-1H-indenedimethanamine will undoubtedly remain at the forefront of scientific exploration.

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